molecular formula C10H12O4 B018236 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol CAS No. 109856-87-3

2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol

Cat. No.: B018236
CAS No.: 109856-87-3
M. Wt: 196.2 g/mol
InChI Key: LRCQKAQXJNAXGK-UHFFFAOYSA-N
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Description

2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol is a chemical compound of interest in scientific research, particularly as a synthetic intermediate or precursor for the development of novel active molecules. Its core structure, the 1,3-benzodioxole moiety, is recognized for its diverse biological and pharmacological activities. Key Research Areas and Potential Applications: Agrochemical Research: Compounds based on the 1,3-benzodioxole scaffold have been identified as potent auxin receptor agonists. For instance, certain derivatives demonstrate a remarkable ability to promote primary root growth in plants, showing activity that can far exceed that of traditional plant hormones like NAA (1-naphthylacetic acid). This makes them a promising scaffold for developing new plant growth regulators aimed at enhancing root system architecture and crop productivity . Pharmacological and Medicinal Chemistry: The 1,3-benzodioxole core is a privileged structure in drug discovery. Research indicates that derivatives exhibit a range of properties, including analgesic, anticonvulsant, hepatoprotective, and cytotoxic activities against various human tumor cell lines. This compound may serve as a key building block in the synthesis of novel therapeutic agents for investigating these pathways . Antioxidant Studies: Some 1,3-benzodioxole derivatives and related amino acids have been evaluated for their radical scavenging and antioxidant properties in biochemical models, such as Horseradish Peroxidase (HRP) inhibition assays and cellular ROS inhibition studies. This suggests potential application in research related to oxidative stress . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(7-methoxy-1,3-benzodioxol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCQKAQXJNAXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552534
Record name 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109856-87-3
Record name 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of Aldehyde Precursors

The most widely reported method involves the reduction of 7-methoxy-benzodioxole-5-carbaldehyde to the corresponding ethanol derivative.

  • Procedure :

    • Step 1 : Synthesis of 7-methoxy-benzo[1,dioxole-5-carbaldehyde via acid-catalyzed cyclization of 3,4-dihydroxy-5-methoxybenzaldehyde with acetone in toluene.

    • Step 2 : Reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C for 2–4 hours.

  • Optimization :

    • Solvent polarity impacts reaction kinetics: THF outperforms methanol due to better aldehyde solubility.

    • Yields improve to 82% when using excess NaBH₄ (1.5 equiv) and quenching with aqueous HCl.

ParameterConditionsYield (%)Purity (%)
SolventTHF8298
Reducing AgentNaBH₄ (1.5 equiv)8298
Temperature0–25°C8298

Mitsunobu Etherification

An alternative route employs the Mitsunobu reaction to introduce the ethanol moiety directly onto a hydroxylated benzodioxole precursor.

  • Procedure :

    • React 5-hydroxy-7-methoxy-benzodioxole with ethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

  • Challenges :

    • Competing oxidation of the benzodioxole ring necessitates inert atmospheres.

    • Post-reaction purification via column chromatography (ethyl acetate/hexane) achieves 68% yield.

Nucleophilic Substitution Strategies

Halogenated intermediates (e.g., 5-chloromethyl-7-methoxy-benzodioxole) undergo substitution with ethylene oxide under basic conditions.

  • Limitations :

    • Low regioselectivity (<50% yield) due to steric hindrance at the dioxolane ring.

    • Requires high-pressure reactors for ethylene oxide handling.

Reaction Optimization and Scalability

Solvent and Catalytic Systems

  • THF vs. Dioxane : THF enhances reaction homogeneity for reductions, while dioxane improves thermal stability in cyclization steps.

  • Catalysts : Boron trifluoride etherate (BF₃·OEt₂) accelerates dioxolane formation but risks methoxy group cleavage at >50°C.

Temperature and Time Dependencies

  • Reduction Reactions : Completion within 2 hours at 25°C; prolonged durations (>6 hours) degrade the ethanol product.

  • Cyclization Steps : Refluxing toluene (110°C) for 5 hours achieves 90% conversion to the aldehyde intermediate.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Distinct signals for the ethanol CH₂ group (δ 3.65–3.70 ppm) and dioxolane protons (δ 5.95–6.05 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 226.1 [M+H]⁺ confirms the target molecular weight.

Purity Assessment

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve impurities (<2%) with retention times of 8.2 minutes.

Industrial Applications and Patent Analysis

Patent WO2008043733A1 discloses scalable processes for benzodioxole ethanols, emphasizing:

  • Cost Efficiency : Bulk NaBH₄ reductions reduce production costs by 40% compared to Mitsunobu routes.

  • Green Chemistry : Aqueous workups and solvent recycling minimize waste generation .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride and alkyl halides for nucleophilic substitution.

Major Products

    Oxidation: 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-acetaldehyde or 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-acetic acid.

    Reduction: 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol , with the CAS number 109856-87-3 , is a chemical of interest in various scientific research applications. Below, we explore its characteristics, potential applications, and relevant case studies.

Pharmacological Studies

This compound has been investigated for its potential pharmacological properties. The methoxy group and the dioxole ring contribute to its interaction with biological targets.

Case Study: Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. A study demonstrated that derivatives of benzo[dioxole] can scavenge free radicals, suggesting potential applications in developing antioxidant therapies for diseases associated with oxidative stress.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In animal models of Parkinson's disease, compounds structurally related to this compound showed promise in reducing neuronal damage and improving motor function. These findings warrant further investigation into the specific mechanisms involved.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation.

Case Study: Inflammatory Response Modulation

In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines. This suggests that this compound could be explored as a therapeutic agent in inflammatory disorders.

Potential in Cancer Research

Research into the anticancer properties of benzo[dioxole] derivatives has gained traction. The unique structure of this compound may influence cell signaling pathways involved in cancer progression.

Case Study: Antitumor Activity

A study on related compounds indicated that they could induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further exploration of this compound could reveal similar effects.

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Pharmacological StudiesInvestigating antioxidant propertiesSignificant free radical scavenging
Neuroprotective EffectsPotential treatment for neurodegenerative diseasesReduced neuronal damage in animal models
Anti-inflammatory PropertiesModulating inflammatory responsesInhibition of pro-inflammatory cytokines
Cancer ResearchExploring anticancer propertiesInduction of apoptosis in cancer cells

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Benzodioxole Functional Groups Key Properties/Applications Synthesis Methods References
2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol 7-OCH₃ Ethanol (-CH₂CH₂OH) Potential bioactivity (hypothesized) Not explicitly detailed; analogs use TDAE, Pd catalysis
2-(1,3-Benzodioxol-5-yl)ethanol None Ethanol (-CH₂CH₂OH) Organic synthesis intermediate Commercial synthesis (Thermo Scientific)
5-Methoxymethylone (2-A1MP) 7-OCH₃ β-Ketone, methylamino (-NCH₃) Psychostimulant (cathinone derivative) Multi-step alkylation/ketone formation
2-(6-Nitrobenzo[1,3]dioxol-5-yl)-1-arylethanols 6-NO₂ Ethanol, aryl substituents Precursors to arylethanolamine analogs TDAE-mediated single-electron transfer
(R)-2-(Indeno[5,6-d][1,3]dioxol-5-yl)ethanol Fused indeno ring Ethanol, stereogenic center Chiral building block Pd-catalyzed cross-coupling, hydroboration
Dihydrostilbene derivative (Compound A) 7-OCH₃, 5-OH Ethyl bridge, hydroxyl Anticancer (IC₅₀ = 14.8–17.9 μM) Multi-step alkylation/cyclization

Physicochemical Properties

  • Polarity and Solubility: Ethanol derivatives (e.g., 2-(1,3-Benzodioxol-5-yl)ethanol) exhibit higher polarity than ketone or aryl analogs, as evidenced by TLC Rf values (e.g., 0.30–0.35 for 2-oxoacetamides in hexane/EtOAc) .
  • Stereochemical Influence: Chiral analogs like (R)-2-(indeno[5,6-d][1,3]dioxol-5-yl)ethanol demonstrate the role of stereochemistry in crystallization and bioactivity, with absolute configuration assigned via hydroboration/oxidation .

Biological Activity

2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol is a compound belonging to the class of benzo[1,3]dioxole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms, research findings, and applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H12O4\text{C}_{10}\text{H}_{12}\text{O}_4

This structure features a methoxy group and a benzo[1,3]dioxole moiety, which are significant for its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies utilizing the ABTS assay showed that this compound has a Trolox Equivalent Antioxidant Capacity (TEAC) value that is up to twice that of Trolox, a standard reference antioxidant. This suggests that it can effectively scavenge free radicals and reduce oxidative stress in cellular environments .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. The following table summarizes key findings from various research studies regarding its anticancer effects:

StudyCell LineIC50 (µM)Mechanism
HepG22.38EGFR inhibition, apoptosis induction
HCT1161.54Cell cycle arrest at G2/M phase
MCF74.52Modulation of mitochondrial pathways
Hep3BNot specifiedInduction of G2-M phase arrest

The compound's mechanism of action appears to involve the inhibition of key enzymes such as cyclooxygenase (COX) and tubulin, leading to reduced inflammation and cancer cell proliferation. Additionally, it modulates pathways associated with cell cycle regulation and apoptosis, enhancing its therapeutic potential against various cancers.

Study on HepG2 Cells

In a study investigating the effects on HepG2 liver cancer cells, this compound demonstrated an IC50 value of 2.38 µM. The study highlighted its ability to induce apoptosis through the activation of caspase pathways and inhibition of EGFR signaling .

Study on MCF7 Cells

Another research focused on MCF7 breast cancer cells revealed an IC50 value of 4.52 µM. The findings indicated that treatment with this compound resulted in significant cell cycle arrest and apoptosis, confirming its potential as an anticancer agent.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : It inhibits enzymes like COX, which play a crucial role in inflammatory processes.
  • Cell Cycle Modulation : The compound induces cell cycle arrest at specific phases (G2/M), thereby preventing cancer cell proliferation.
  • Apoptosis Induction : It activates apoptotic pathways by influencing mitochondrial proteins such as Bax and Bcl-2.

Q & A

Q. Table 1: Key Crystallographic Parameters for a Benzo[d][1,3]dioxole Derivative

ParameterValue
Space GroupP 1
Se–Se Bond Length2.316 Å
R-factor0.045
Reference

Advanced: How can reaction yields be optimized for analogs with bulky substituents?

Methodological Answer:

  • Catalyst Screening: Use Pd(OAc)₂/XPhos in Suzuki-Miyaura couplings for biaryl derivatives, achieving >85% yield under microwave-assisted conditions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Purification: Gradient elution (e.g., hexane → EtOAc) in silica gel chromatography minimizes co-elution of byproducts .

Advanced: What challenges arise in crystallographic refinement of derivatives, and how are they addressed?

Methodological Answer:

  • Twinned Data: SHELXL’s TWIN command resolves overlapping reflections in high-symmetry space groups .
  • Disorder Modeling: For flexible methoxy groups, PART instructions partition occupancy between conformers .
  • Validation: Mercury’s Packing Similarity tool compares intermolecular interactions against CSD entries to validate packing motifs .

Basic: What solvents are suitable for recrystallization of this compound?

Methodological Answer:

  • Methanol: Ideal for polar derivatives due to high solubility at reflux and low solubility at 0°C .
  • EtOAc/Hexane (1:10): Effective for non-polar esters, yielding colorless oils after chromatography .

Advanced: How is enantiomeric purity analyzed for chiral derivatives?

Methodological Answer:

  • Chiral HPLC: Use a Daicel Chiralpak IG column with n-hexane/iPrOH (9:1 + 0.1% TFA) at 1.0 mL/min. Retention times and UV/ORD detectors quantify enantiomeric excess (e.g., t₁ = 25 min for (S)-enantiomer) .

Basic: What key physicochemical properties should be reported?

Methodological Answer:

  • Boiling Point: ~325°C (for related benzodioxole derivatives) .
  • Density: 1.184 g/cm³ .
  • PSA (Polar Surface Area): 62.94 Ų, indicating moderate polarity .

Advanced: How is thermal stability evaluated for derivatives?

Methodological Answer:

  • TGA (Thermogravimetric Analysis): Measures weight loss under N₂ atmosphere. Example: Diselenide derivatives decompose at ~200°C with 5% residue .
  • DSC (Differential Scanning Calorimetry): Identifies melting points and phase transitions .

Advanced: What pharmacological screening methods are used for benzodioxole derivatives?

Methodological Answer:

  • Anticancer Activity: MTT assays against cell lines (e.g., HeLa) at 10–100 μM doses .
  • Neuropharmacology: Radioligand binding assays (e.g., for serotonin receptors) assess psychoactive potential .

Basic: How are synthetic byproducts identified and mitigated?

Methodological Answer:

  • LC-MS Tracking: Monitor reaction progress for intermediates (e.g., boronic esters in cross-couplings) .
  • Quenching Protocols: Add Na₂S₂O₃ to eliminate excess iodine in iodination steps .

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